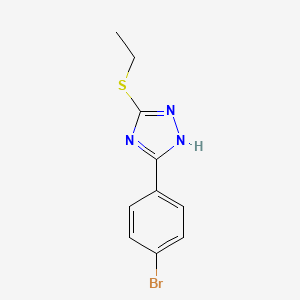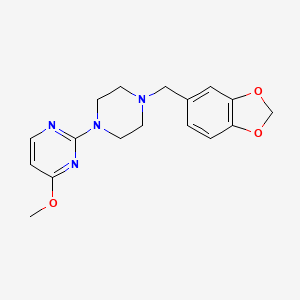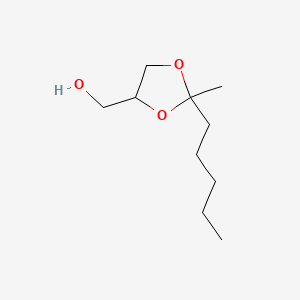
Glyketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyketal is a chemical compound derived from glycerol, a simple polyol compound. It is formed through the reaction of glycerol with aldehydes or ketones, resulting in the formation of cyclic acetals or ketals. Glyketals are known for their stability and are used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyketals are typically synthesized through the reaction of glycerol with aldehydes or ketones in the presence of an acid catalyst. The reaction involves the formation of a cyclic acetal or ketal, which is stabilized by the presence of the glycerol backbone. Common acid catalysts used in this reaction include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the glyketal.
Industrial Production Methods: In industrial settings, glyketals are produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of glycerol and the aldehyde or ketone to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the this compound is collected as it forms. This method allows for efficient production of glyketals on a large scale.
Chemical Reactions Analysis
Types of Reactions: Glyketals undergo various chemical reactions, including:
Oxidation: Glyketals can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of glyketals can lead to the formation of alcohols.
Substitution: Glyketals can undergo substitution reactions where one of the substituents on the acetal or ketal ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glyketals depending on the nucleophile used.
Scientific Research Applications
Glyketals have a wide range of applications in scientific research, including:
Chemistry: Used as protecting groups for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as intermediates in the production of pharmaceuticals.
Medicine: Investigated for their potential use in drug delivery systems due to their stability and biocompatibility.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Glyketals are similar to other cyclic acetals and ketals, such as:
Ethylene Glycol Ketals: Formed from ethylene glycol and aldehydes or ketones.
Propylene Glycol Ketals: Formed from propylene glycol and aldehydes or ketones.
Uniqueness of Glyketals:
Stability: Glyketals are more stable than other cyclic acetals and ketals due to the presence of the glycerol backbone.
Versatility: They can be used in a wide range of applications, from organic synthesis to industrial production.
Comparison with Similar Compounds
- Ethylene Glycol Ketals
- Propylene Glycol Ketals
- Cyclic Acetals
- Cyclic Ketals
Glyketals stand out due to their unique combination of stability and versatility, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
4361-59-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
HJELPCHEJDULNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






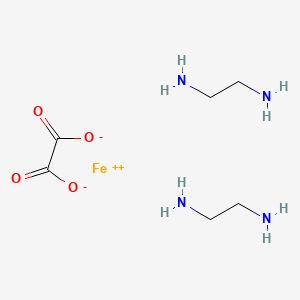
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
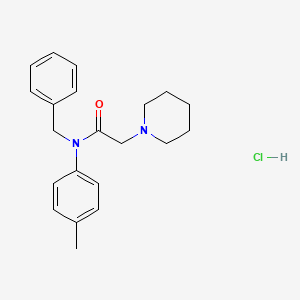

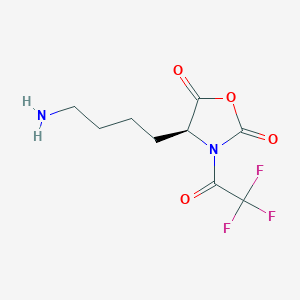
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
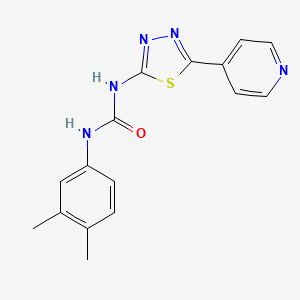
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
